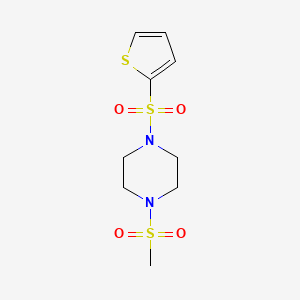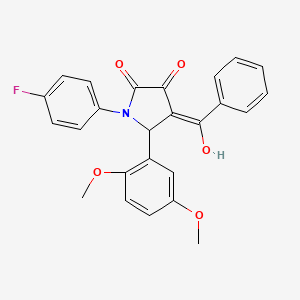
N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as CMU, is a chemical compound that belongs to the class of ureas. CMU has been extensively studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders.
作用机制
The mechanism of action of N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea is not fully understood. However, it is believed that N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in the pathogenesis of diseases. For example, in cancer cells, N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In neurological disorders, N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are known to be involved in the formation of plaques and tangles in the brain.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurological disorders, N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are known to be involved in the pathogenesis of these diseases. N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has several advantages for lab experiments. It is a stable and non-toxic compound, which makes it suitable for in vitro and in vivo studies. N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea is also relatively easy to synthesize, which makes it a cost-effective compound for large-scale production. However, N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has some limitations for lab experiments. It has poor solubility in water, which may limit its bioavailability. N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea also has low selectivity for its target enzymes and proteins, which may lead to off-target effects.
未来方向
There are several future directions for the research on N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea. One direction is to investigate the potential use of N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to explore the use of N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea and to develop more selective analogs of N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea with improved bioavailability and target specificity.
Conclusion
In conclusion, N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea is a promising compound with potential therapeutic applications in various diseases, including cancer and neurological disorders. The synthesis method of N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea is a straightforward and efficient process, which makes it suitable for large-scale production. N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have various biochemical and physiological effects, and its mechanism of action is not fully understood. Although N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has some limitations for lab experiments, there are several future directions for the research on N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea, which may lead to the development of novel therapies for various diseases.
合成方法
The synthesis of N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea involves the reaction of 2-chloroaniline with 2-methoxy-5-methylphenyl isocyanate in the presence of a base catalyst. The resulting product is purified using column chromatography to obtain the pure N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea compound. The synthesis method of N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea is a straightforward and efficient process, which makes it a suitable candidate for large-scale production.
科学研究应用
N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In these studies, N-(2-chlorophenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively, which are known to be involved in the pathogenesis of these diseases.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-7-8-14(20-2)13(9-10)18-15(19)17-12-6-4-3-5-11(12)16/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKOBDHTAKNBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5376114.png)

![5-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376128.png)
![7-[(5-chloro-1H-benzimidazol-2-yl)acetyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5376133.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-5-isoxazolyl)methyl]benzamide](/img/structure/B5376140.png)
![N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5376147.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(3-fluoropyridin-2-yl)methyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5376149.png)
![N-methyl-N-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidin-3-yl]acetamide](/img/structure/B5376167.png)
![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5376169.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methoxyisonicotinamide](/img/structure/B5376173.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5376176.png)

![6-[(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5376195.png)
